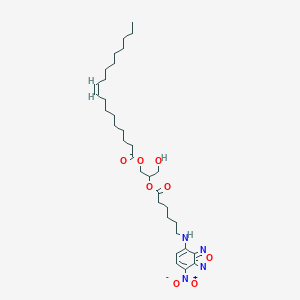

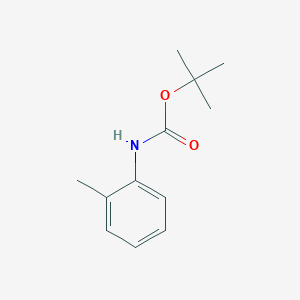

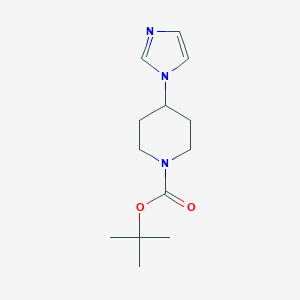

![molecular formula C28H32BrP B141046 三苯基-[(2,6,6-三甲基环己烯-1-基)甲基]鏻;溴化物 CAS No. 56013-01-5](/img/structure/B141046.png)

三苯基-[(2,6,6-三甲基环己烯-1-基)甲基]鏻;溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triphenylphosphonium compounds are a class of organophosphorus compounds with a phosphonium (positively charged phosphorus) center attached to three phenyl groups. These compounds are versatile intermediates in organic synthesis and have been utilized in various chemical reactions due to their unique reactivity and stability.

Synthesis Analysis

The synthesis of triphenylphosphonium derivatives can be achieved through various methods. For instance, the preparation of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) involves the use of Brønsted-acidic ionic liquid catalysts, which are characterized by techniques such as FT-IR spectroscopy, NMR, and TG analysis . Another example is the synthesis of triphenyl(3-phenylprop-1-ynyl)phosphonium bromide, which is part of a tautomeric system and reacts with secondary amines to form adducts . Additionally, triphenylphosphine complexes have been used as reagents for the synthesis of carboxylic acid bromides, showcasing their chemoselectivity and applicability to polyfunctional compounds .

Molecular Structure Analysis

The molecular structure of triphenylphosphonium compounds can be elucidated using single-crystal X-ray diffraction, as demonstrated by the analysis of alkyl triphenylphosphazinium bromides . These compounds exhibit a tetrahedral geometry around the phosphorus atom, which can be influenced by substituents and the nature of the counterion. The crystal structure of triphenylphosphazenium chloride, for example, reveals dimeric units formed by H-bonding and a slightly irregular tetrahedral geometry around the P-atom .

Chemical Reactions Analysis

Triphenylphosphonium compounds participate in a variety of chemical reactions. They can form cyclopropanes when reacted with electron-deficient olefins in the presence of a base , and they can also engage in the self-assembly formation of hybrid organic-inorganic molecular solids with luminescent and magnetic properties . Furthermore, these compounds can undergo aromatizational transformations, as seen with 4-methyl-4-trichloromethyl-substituted 2,5-cyclohexadiene triphenylphosphonium ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylphosphonium compounds are influenced by their molecular structure and the nature of their substituents. These compounds can exhibit luminescent properties, as observed in molecular solids containing triphenylphosphonium cations . Their reactivity with heterocumulenes can lead to the formation of heteroazulenes, depending on the contribution of canonical structures . The stability and reactivity of these compounds make them suitable for various applications in organic synthesis.

科学研究应用

合成和结构分析

三足膦配体合成:甲基引入环己烷环导致了新的三足膦配体的开发。这些化合物表现出有趣的络合行为和结构性质,如通过 X 射线分析和变温核磁共振光谱所证实的,突出了它们在有机金属化学和催化中的潜力 (Mayer, Fawzi, & Steimann, 1993)。

亲电和亲核反应:对 α,β-不饱和二苯基磷酰化合物(包括二苯基(丙-1-烯-1-基)氧化膦和环己-1-烯-1-基(二苯基)氧化膦)的研究揭示了该化合物在进行亲电和亲核加成反应方面的多功能性。这些研究为这些含磷化合物在有机合成中的反应性和潜在应用提供了宝贵的见解 (Ovakimyan et al., 2020)。

维蒂希反应和卟啉合成:该化合物已被用于四苯基卟啉基甲基三苯基鏻盐的改进合成方案中。这些盐在模型维蒂希反应中显示出高产率,表明它们在合成复杂有机分子(包括卟啉)中的效用,而卟啉在光动力疗法和材料科学中备受关注 (Berezovskiĭ, Ishkov, & Vodzinskii, 2017)。

材料科学和催化

离子液体催化剂:该化合物已被探索作为离子液体催化剂,证明了其在合成多种有机分子中的有效性。这一应用强调了鏻溴化物在催化中的潜力,为传统催化剂和反应介质提供了绿色和可持续的替代方案 (Karami, Momeni, & Albadi, 2019)。

深共熔溶剂 (DES):对含有不同鏻盐和铵盐(包括甲基三苯基鏻溴化物)的基于甘油的 DES 的研究突出了它们的物理性质和潜在的工业应用。这些发现表明,此类 DES 可以针对溶剂系统、萃取工艺和化学合成中的特定用途进行定制,为传统溶剂提供环保的替代品 (Alomar et al., 2013)。

环境应用

- 烟气中的 SO2 吸收:已经开发出具有不同取代基的新型基于鏻的 DES,用于从烟气中吸收低浓度的 SO2。这些研究证明了此类 DES 在环境修复中的潜力,特别是在工业排放中捕获和去除二氧化硫,有助于空气更清洁和减少环境污染 (Zhao et al., 2021)。

属性

IUPAC Name |

triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCRIYBFEOAUEZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449446 |

Source

|

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide | |

CAS RN |

56013-01-5 |

Source

|

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

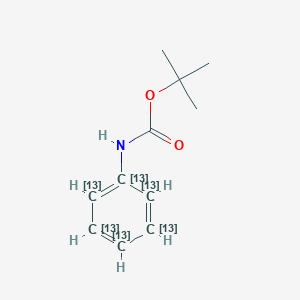

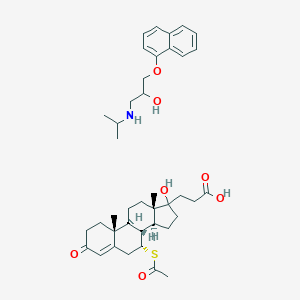

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

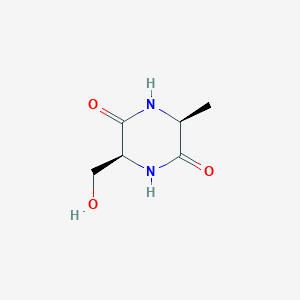

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

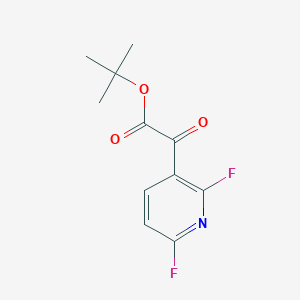

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)